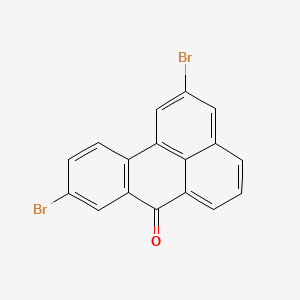

2,9-Dibromobenzanthrone

Description

Structure

3D Structure

Properties

CAS No. |

79381-26-3 |

|---|---|

Molecular Formula |

C17H8Br2O |

Molecular Weight |

388.1 g/mol |

IUPAC Name |

2,9-dibromobenzo[b]phenalen-7-one |

InChI |

InChI=1S/C17H8Br2O/c18-10-4-5-12-14-8-11(19)6-9-2-1-3-13(16(9)14)17(20)15(12)7-10/h1-8H |

InChI Key |

UEGNJEQZORJLBN-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC(=CC3=C2C(=C1)C(=O)C4=C3C=CC(=C4)Br)Br |

Canonical SMILES |

C1=CC2=CC(=CC3=C2C(=C1)C(=O)C4=C3C=CC(=C4)Br)Br |

Other CAS No. |

79381-26-3 |

Synonyms |

2,9-dibromobenzanthrone |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,9 Dibromobenzanthrone

Regioselective Synthesis of 2,9-Dibromobenzanthrone

The regioselective synthesis of this compound is a critical process for obtaining a key intermediate in the production of various functional dyes and pigments. The precise placement of bromine atoms at the C-2 and C-9 positions of the benzanthrone (B145504) core is essential for subsequent chemical modifications and for achieving the desired properties in the final products.

Precursor Chemistry and Bromination Strategies

The primary precursor for the synthesis of this compound is benzanthrone itself. chemicalbook.comchemicalbook.com Benzanthrone is a polycyclic aromatic ketone that can be prepared commercially by the reaction of anthraquinone (B42736) with glycerol (B35011) and sulfuric acid in the presence of a reducing agent like iron. chemicalbook.comchemicalbook.com

The direct bromination of benzanthrone can lead to a mixture of mono- and di-brominated products. To achieve regioselectivity for the 2,9-positions, specific bromination strategies are employed. One common method involves the use of bromine in an inert organic solvent such as nitrobenzene (B124822) or chlorinated benzenes, often in the presence of sulfuryl chloride. google.com The sulfuryl chloride is believed to exert a directing influence on the bromination reaction. google.com

Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent, which can offer better control over the reaction. The reaction conditions, including the choice of solvent and the presence of a catalyst, are crucial for directing the bromine atoms to the desired positions.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount to maximize the yield and purity of this compound, while minimizing the formation of unwanted byproducts such as other dibrominated isomers or over-brominated compounds.

Key parameters that are often optimized include:

Temperature: Bromination reactions are typically exothermic. Controlling the temperature is crucial to prevent side reactions. For instance, maintaining a specific temperature range can help in achieving the desired regioselectivity.

Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway. Inert organic solvents like nitrobenzene are commonly used. google.com

Catalyst: While not always necessary, the use of a catalyst can enhance the rate and selectivity of the bromination.

Stoichiometry of Brominating Agent: The molar ratio of the brominating agent to benzanthrone is carefully controlled to favor the formation of the dibromo-derivative over mono-bromo or higher brominated species. google.com

A study on the bromination of benzanthrone suspended in nitrobenzene with bromine and sulfuryl chloride demonstrated that warming the mixture to 55°C helps to complete the bromination. google.com

Interactive Data Table: Optimization of Bromination Reaction

| Parameter | Condition 1 | Condition 2 | Rationale |

| Brominating Agent | Bromine/Sulfuryl Chloride | N-Bromosuccinimide | Control over bromination |

| Solvent | Nitrobenzene | Chlorinated Benzenes | Inert medium for reaction |

| Temperature | Ambient to 55°C | Controlled temperature | To prevent side reactions |

Advanced Purification Techniques for Research-Grade Material

Crude this compound often contains impurities, including unreacted starting materials and other brominated isomers. Achieving research-grade purity necessitates advanced purification techniques.

Crystallization: Recrystallization from a suitable solvent is a common method to purify the product. google.com

Solvent Washing: Washing the crude product with specific organic solvents can selectively remove certain impurities. google.comgoogleapis.com For instance, dispersing crude 3-bromobenzanthrone (B182157) in a solvent like N-methylpyrrolidone can help extract by-products. google.comgoogleapis.com

Column Chromatography: For laboratory-scale purification and to obtain highly pure material, column chromatography is an effective technique.

A common impurity in the synthesis of brominated benzanthrones is 3,9-dibromobenzanthrone (B1345208). google.com It is crucial to reduce the level of this byproduct, often to below 0.5% by weight, for specific applications. google.com High-performance liquid chromatography (HPLC) is a standard analytical method to assess the purity of the final product. google.com

Derivatization Strategies via Nucleophilic Substitution Reactions

The bromine atoms at the C-2 and C-9 positions of this compound are susceptible to nucleophilic substitution, providing a versatile platform for the synthesis of a wide range of derivatives with tailored properties.

Sequential Halogen Atom Substitution at C-2 and C-9 Positions

The differential reactivity of the bromine atoms at the C-2 and C-9 positions can potentially allow for sequential substitution. This step-wise functionalization enables the introduction of two different nucleophiles, leading to the synthesis of dissymmetric benzanthrone derivatives. The presence of bromine atoms at both positions allows for sequential nucleophilic substitutions, which is a key step in creating disubstituted derivatives.

Synthesis of N-Heterocyclic Substituted Benzanthrone Derivatives

A significant application of this compound is in the synthesis of N-heterocyclic substituted derivatives. These compounds often exhibit interesting photophysical properties, making them valuable as fluorescent dyes and pigments.

The reaction involves the nucleophilic substitution of the bromine atoms with various N-heterocyclic compounds. For example, reacting 3,9-dibromobenzanthrone with heterocyclic amines can yield derivatives that exhibit thermally activated delayed fluorescence. mdpi.comresearchgate.net The presence of electron-withdrawing groups on the benzanthrone core, such as a nitro group, can facilitate these nucleophilic substitution reactions. nih.govmdpi.com For example, the bromine atom in 3-bromo-9-nitrobenzanthrone is more readily substituted by nucleophiles compared to 3-bromobenzanthrone. nih.gov

The synthesis of these derivatives is often carried out by heating the dibromobenzanthrone with the desired N-heterocycle in a high-boiling polar aprotic solvent, such as 1-methyl-2-pyrrolidone. mdpi.com

Interactive Data Table: Synthesis of N-Heterocyclic Derivatives

| Reactant | Nucleophile | Product |

| This compound | Heterocyclic Amine | N-Heterocyclic Substituted Benzanthrone |

| 3,9-Dibromobenzanthrone | Heterocyclic Amine | Thermally Activated Delayed Fluorescence Emitters mdpi.comresearchgate.net |

| 3-Bromo-9-nitrobenzanthrone | Secondary Cyclic Amines | Disubstituted Benzanthrone Fluorophores nih.govmdpi.com |

Formation of Functionalized Amidino Derivatives

The transformation of brominated benzanthrones into amidino derivatives is a key method for creating functional dyes and materials. While direct conversion from this compound is not extensively documented, a common pathway involves the initial conversion of a bromo-substituent to an amino group, which is then functionalized.

For instance, 3-bromo-9-aminobenzanthrone, a related monosubstituted analogue, serves as a precursor for amidino derivatives. The synthesis is typically achieved through the condensation of the primary amine with an amide, such as N,N-dimethylformamide (DMF), in the presence of a dehydrating agent like phosphorus oxychloride. mdpi.com This reaction is notably efficient, proceeding at lower temperatures (around 80°C) and in a shorter time (approximately 1.5 hours) compared to less activated aminobenzanthrones. mdpi.comresearchgate.net The resulting N'-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide is obtained in high yields. mdpi.com

This methodology suggests a plausible route for deriving amidino compounds from this compound, which would likely involve a two-step process: selective nucleophilic substitution of one bromine atom with an amine, followed by the condensation reaction to form the amidine group. The reactivity of the starting 3-bromo-9-aminobenzanthrone is higher than that of 3-aminobenzanthrone, indicating an activating effect of the bromine substituent on the amino group's reactivity. researchgate.net

Table 1: Synthesis of an Amidino Derivative from a Brominated Benzanthrone Precursor mdpi.com

| Precursor | Reagents | Temperature | Duration | Product | Yield |

|---|

Generation of Nitro-Substituted Analogues and Related Transformations

The introduction of a nitro (-NO₂) group onto the benzanthrone core significantly modifies its electronic properties and reactivity, paving the way for further chemical transformations. The nitration of 3-bromobenzanthrone is a well-established procedure that yields 3-bromo-9-nitrobenzanthrone. mdpi.comnih.gov This reaction highlights that the benzanthrone skeleton can undergo electrophilic nitration, and this process can be extended to di-substituted derivatives like this compound.

The presence of a nitro group, particularly at the 9-position, has a profound electron-withdrawing effect. This effect dramatically increases the reactivity of the bromine atom at the 3-position towards nucleophilic aromatic substitution (SₙAr). nih.gov Reactions with nucleophiles, such as secondary cyclic amines (e.g., morpholine), proceed faster and at lower temperatures compared to the non-nitrated 3-bromobenzanthrone. nih.gov This enhanced reactivity leads to higher yields (70–85%) of the corresponding substituted products.

These findings are crucial for the strategic design of complex benzanthrone derivatives. By first nitrating this compound, one could selectively activate one or both bromine atoms for subsequent nucleophilic substitution reactions, thereby creating a pathway to a wide array of di- and poly-functionalized benzanthrone structures for applications in optoelectronics and fluorescent probes. nih.gov

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic strategies. The key transformations revolve around electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution Mechanisms in Benzanthrone Bromination

The synthesis of brominated benzanthrones, including the 2,9-dibromo derivative, proceeds via an electrophilic aromatic substitution (EAS) mechanism. msu.edulibretexts.org This process generally involves a two-step mechanism:

Formation of a Sigma Complex: An electrophile (e.g., Br⁺) attacks the electron-rich aromatic benzanthrone ring, forming a resonance-stabilized carbocation intermediate known as a benzenonium ion or sigma complex. libretexts.org

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product. msu.edulibretexts.org

In the context of benzanthrone bromination, the specific electrophilic species is generated from reagents like molecular bromine (Br₂), often with a Lewis acid catalyst such as ferric chloride (FeCl₃) to enhance regioselectivity for certain positions. The directing effects of existing substituents on the benzanthrone core play a critical role in determining the position of subsequent bromination. For example, an amino group, being an activating group, directs bromination to the para position relative to itself.

Nucleophilic Aromatic Substitution Mechanisms on the Benzanthrone Core

The bromine atoms on this compound are susceptible to replacement by nucleophiles through a nucleophilic aromatic substitution (SₙAr) mechanism. wikipedia.orgyoutube.com This pathway is distinct from Sₙ1 and Sₙ2 reactions and is characteristic of aromatic rings bearing good leaving groups and electron-withdrawing substituents. wikipedia.org The SₙAr reaction proceeds via an addition-elimination mechanism:

Nucleophilic Attack: A nucleophile (e.g., an amine) attacks the carbon atom bonded to the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing carbonyl group of the benzanthrone structure helps to stabilize this negative charge. nih.govacs.org

Elimination of the Leaving Group: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, resulting in the substituted benzanthrone derivative.

The bromine atoms at both the 3 and 9 positions in 3,9-dibromobenzanthrone allow for sequential nucleophilic substitutions, enabling the synthesis of disubstituted derivatives.

Influence of Substituents on Reaction Kinetics and Selectivity

Substituents on the benzanthrone ring exert a powerful influence on the rate and regioselectivity of its reactions.

Electron-Withdrawing Groups (EWGs): The inherent carbonyl group in the benzanthrone structure acts as an EWG, making the aromatic system susceptible to nucleophilic attack. nih.gov The introduction of additional strong EWGs, such as a nitro group at the 9-position, significantly enhances the rate of nucleophilic substitution of the bromine atom at the 3-position. mdpi.comnih.gov This is because the EWG further reduces the electron density at the reaction center, making it more electrophilic and stabilizing the negative charge of the Meisenheimer intermediate. nih.gov This activation allows reactions to occur under milder conditions (lower temperatures, shorter times) and often in higher yields. mdpi.comnih.gov

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like amino groups activate the ring towards electrophilic substitution and direct incoming electrophiles. An amino group typically directs bromination to the para-position. In nucleophilic substitution reactions, an amino donor group can engage in intramolecular charge transfer (ICT) with the carbonyl acceptor, influencing the molecule's photophysical properties. mdpi.com

The interplay of these substituent effects is crucial for the regioselective synthesis of multifunctional benzanthrone derivatives.

Catalytic Approaches in this compound Synthesis and Derivatization

Catalysis plays a vital role in both the synthesis of this compound and its subsequent conversion into more complex molecules, offering improved efficiency, selectivity, and milder reaction conditions.

Synthesis: In the synthesis of brominated benzanthrones via electrophilic bromination, Lewis acids such as ferric chloride (FeCl₃) are employed as catalysts. These catalysts polarize the bromine molecule, generating a stronger electrophile (Br⁺) and thereby increasing the reaction rate and influencing the regioselectivity of the substitution.

Derivatization: The derivatization of this compound often involves catalyzed reactions. For instance, palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. A patent describes a method where a benzanthrone derivative is reacted with other aromatic compounds in the presence of a tetrakispalladium catalyst to form larger, conjugated systems. patsnap.com Furthermore, condensation reactions of 3,9-dibromobenzanthrone with amines, such as 1-aminoanthraquinone (B167232) to produce vat dyes, are performed under the influence of catalysts and acid-binding agents. patsnap.com These catalytic methods are indispensable in industrial processes for producing dyes and pigments.

Table 2: Examples of Catalysts in Benzanthrone Chemistry

| Reaction Type | Catalyst | Purpose | Reference |

|---|---|---|---|

| Electrophilic Bromination | Ferric chloride (FeCl₃) | Enhance regioselectivity | |

| Condensation Reaction | Copper oxides, Acid-binding agents | Facilitate C-N bond formation | patsnap.com |

Advanced Spectroscopic Characterization for Research Purposes

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption or emission of light, offering fundamental information about its photophysical properties.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's electronic structure. The wavelength of maximum absorbance is denoted as λmax.

While specific UV-Vis spectral data for 2,9-Dibromobenzanthrone is not extensively detailed in readily available literature, related compounds offer insight. The benzanthrone (B145504) core is known to have characteristic absorption bands. For instance, analysis of the related compound 3-Bromobenzanthrone (B182157) using High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector is considered optimal at a wavelength of 254 nm, corresponding to a primary absorption band of the anthraquinone (B42736) system. Derivatives of 3,9-dibromobenzanthrone (B1345208) have also been analyzed using UV-Vis spectroscopy to characterize their photophysical properties. researchgate.net

Table 1: Illustrative UV-Vis Data for Related Benzanthrone Compounds

| Compound | Technique | Typical Absorption Wavelength (λ) |

|---|

This table provides context based on a closely related compound due to the limited availability of direct data for this compound.

Fluorescence spectroscopy analyzes the light emitted from a molecule after it has absorbed light. Following excitation to a higher electronic state, the molecule can relax to the ground state by emitting a photon. The plot of emission intensity versus wavelength provides the fluorescence spectrum.

Direct fluorescence data for this compound is not prominently reported. However, it serves as a crucial precursor for various luminescent dyes. Heterocyclic derivatives synthesized from 3,9-dibromobenzanthrone are known to exhibit deep-red fluorescence. researchgate.netmdpi.com This suggests that the core benzanthrone structure, when appropriately modified, is a potent fluorophore. These derivatives are of interest for applications in fluorescent probes and optoelectronic materials.

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation by a short pulse of light. This provides the excited-state lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. This parameter is critical for understanding the dynamics of the excited state and potential non-radiative decay pathways.

Specific excited-state lifetime data for this compound is not available. However, studies on its derivatives have revealed significant findings. Derivatives created by the nucleophilic substitution of the bromine atoms on 3,9-dibromobenzanthrone can exhibit thermally activated delayed fluorescence (TADF). researchgate.netmdpi.comresearchgate.net Time-resolved fluorescence spectroscopy of these TADF emitters shows long fluorescence decay times, with emission components extending into the microsecond range. researchgate.net This is a key characteristic of TADF, where molecules transition from a triplet state back to a singlet state before emitting light. The maximum fluorescence intensity for some solid-state derivatives has been observed at 700 nm, with TADF lifetimes ranging from 291 to 1198 microseconds (µs). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, allowing for the elucidation of the connectivity of the molecule.

While a complete, assigned ¹H NMR spectrum for this compound is not documented in the reviewed sources, data from its derivatives provide a useful reference. In the ¹H NMR spectrum of N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide, a derivative of 3,9-dibromobenzanthrone, the signals corresponding to the protons on the aromatic core appear as a series of multiplets in the range of δ 6.99 to 8.90 ppm. mdpi.com This region is characteristic for protons attached to condensed aromatic ring systems.

Table 2: Representative ¹H NMR Data for a 3,9-Dibromobenzanthrone Derivative

| Functional Group | Chemical Shift (δ) Range (ppm) | Multiplicity |

|---|

Data from a study on N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide. mdpi.com

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments in a molecule (e.g., alkyl, alkene, aromatic, carbonyl). This provides a map of the carbon skeleton.

Specific ¹³C NMR data for this compound was not found in the available search results. However, general principles of ¹³C NMR can be applied to predict the expected spectrum. The molecule has 17 carbon atoms. Due to the molecule's asymmetry, 17 distinct signals would be expected in the ¹³C NMR spectrum. The signals for the aromatic carbons would typically appear in the δ 120-150 ppm region, while the carbonyl carbon (C=O) would be significantly downfield, likely above δ 180 ppm. The two carbons directly bonded to the bromine atoms (ipso-carbons) would have their chemical shifts influenced by the "heavy atom effect," which can sometimes cause an upfield shift contrary to what would be expected based on electronegativity alone.

Elucidation of Photophysical Properties and Energy Transfer Dynamics

Excited State Dynamics and Relaxation Pathways

The processes that a molecule undergoes after absorbing light are collectively known as excited state dynamics. rsc.orgnih.gov These pathways determine the fate of the absorbed energy and include radiative processes like fluorescence and phosphorescence, as well as non-radiative processes. For polyaromatic compounds like dibromobenzanthrone, the relaxation pathways are complex and highly dependent on the molecular structure and environment. rsc.orgnsf.gov

Intersystem crossing (ISC) is a radiationless transition between two electronic states of different spin multiplicity, most commonly from an excited singlet state (S₁) to a triplet state (T₁). wikipedia.org This process is formally "forbidden," but its probability increases significantly in the presence of heavy atoms like bromine or iodine due to enhanced spin-orbit coupling. wikipedia.org

For a molecule like 2,9-Dibromobenzanthrone, the presence of two bromine atoms is expected to substantially increase the efficiency of ISC. This "heavy-atom effect" facilitates the mixing of singlet and triplet states, making the transition between them more favorable. While no specific ISC efficiency data exists for the 2,9-isomer, studies on related compounds support this principle. For instance, heterocyclic derivatives synthesized from 3,9-Dibromobenzanthrone (B1345208) are known to exhibit thermally activated delayed fluorescence (TADF), a process that relies on efficient intersystem crossing and reverse intersystem crossing between singlet and triplet states. mdpi.com The efficiency of ISC is a critical factor in determining whether a molecule will primarily fluoresce or phosphoresce, and it is a key parameter in the design of photosensitizers for applications like photodynamic therapy and in organic light-emitting diodes (OLEDs). nih.govnih.gov

The rate of non-radiative decay is highly sensitive to molecular structure, rigidity, and interactions with the surrounding environment. rsc.orgchemrxiv.org For the rigid, planar core of benzanthrone (B145504), internal conversion can be influenced by specific vibrational modes and the accessibility of conical intersections, which are points where potential energy surfaces of different electronic states cross. chemrxiv.org The introduction of bromine atoms not only promotes ISC, as discussed previously, but can also influence other non-radiative pathways. Systematic investigations into exciplex emitters show that factors like molecular rigidity and specific intermolecular interactions can be engineered to suppress non-radiative decay channels and enhance luminescence efficiency. rsc.org While specific decay rates for this compound have not been reported, it is established that for many organic molecules, a proportional relationship can exist between radiative and non-radiative decay rates. cas.cn

Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from an electron donor to an electron acceptor upon photoexcitation. mdpi.comhbni.ac.in This process can be either intramolecular or intermolecular and is a primary mechanism in a vast range of applications, from solar energy conversion to the design of fluorescent chemosensors. nih.govnist.gov In the context of fluorescent probes, PET is often employed as a quenching mechanism; the fluorescence of a luminophore is "turned off" by the presence of a quencher (donor or acceptor) and can be "turned on" when the interaction is disrupted by a target analyte. researchgate.net

There are no specific studies on photoinduced electron transfer involving this compound in the available literature. However, the benzanthrone scaffold is readily functionalized to create donor-acceptor systems. By introducing electron-donating or electron-withdrawing groups at various positions on the aromatic core, derivatives can be synthesized that are designed to undergo PET. Such functionalization is key to developing benzanthrone-based sensors and photoredox catalysts. mdpi.comresearchgate.net

Fluorescence Mechanisms and Quantum Yield Studies

Fluorescence is the radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀). The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. nih.gov

Intramolecular charge transfer (ICT) occurs in molecules that contain both an electron-donating (D) and an electron-accepting (A) group connected by a π-conjugated system. nih.gov Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a highly polar excited state with a large dipole moment. rsc.org A key characteristic of ICT states is their sensitivity to solvent polarity, often resulting in significant solvatochromic shifts in emission spectra. In some cases, structural rearrangements in the excited state, such as rotation around a single bond, can lead to a specific type of non-radiative decay pathway known as a twisted intramolecular charge-transfer (TICT) state. nih.gov

While this compound itself is not a classic D-A molecule, its derivatives can be designed to exhibit ICT. For example, research on 3-bromo-9-N′-(N,N-dimethylformamidino)benzanthrone , a derivative of 3-bromo-9-aminobenzanthrone, demonstrates clear ICT characteristics. The compound shows a significant bathochromic (red) shift in its absorption and emission spectra as solvent polarity increases. mdpi.com This behavior indicates a more polar excited state compared to the ground state, which is a hallmark of charge transfer. The large Stokes shifts observed for this compound are also consistent with a substantial change in geometry or electronic distribution upon excitation. mdpi.com

The fluorescence quantum yield is a critical parameter for any luminescent material and is determined by the relative rates of radiative (kr) and non-radiative (knr) decay from the excited singlet state. The relative method is commonly used for its determination, where the fluorescence intensity of a sample is compared to that of a well-characterized standard with a known quantum yield. nih.govrsc.org

No quantum yield data has been published for this compound. However, studies on its derivatives provide insight into how functionalization affects luminescence. For instance, heterocyclic derivatives of 3,9-Dibromobenzanthrone are noted as deep-red emitters, and nucleophilic substitution at the bromine positions is a key strategy for synthesizing new luminescent compounds. mdpi.comresearchgate.net

A detailed study of N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide provides specific photophysical data for a disubstituted benzanthrone derivative. The quantum yield of this compound was found to be highly dependent on the solvent, reaching a maximum of 0.23 in chloroform. mdpi.com This demonstrates that the optimization of luminescence in benzanthrone derivatives involves careful tuning of both the molecular structure and the operating environment.

Table 1: Photophysical Properties of N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide in Various Solvents

Data sourced from a study on a derivative of 3-bromo-9-aminobenzanthrone, used here for illustrative purposes. mdpi.com

| Solvent | Absorption Max (λ_abs) [nm] | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] | Emission Max (λ_em) [nm] | Stokes Shift [cm⁻¹] | Fluorescence Quantum Yield (Φ_F) |

| Hexane (B92381) | 434 | 14,100 | 504, 535 | 3440 | 0.12 |

| Toluene | 450 | 14,600 | 570 | 4730 | 0.18 |

| Benzene | 452 | 14,300 | 575 | 4800 | 0.19 |

| Chloroform | 458 | 15,200 | 592 | 4960 | 0.23 |

| Ethyl Acetate | 450 | 14,700 | 588 | 5290 | 0.22 |

| Acetonitrile | 454 | 14,700 | 618 | 5910 | 0.10 |

| Ethanol | 455 | 14,100 | 620 | 5920 | 0.08 |

| DMSO | 484 | 14,900 | 654 | 5450 | 0.03 |

Thermally Activated Delayed Fluorescence (TADF) Investigations

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons, enabling purely organic materials to achieve theoretical internal quantum efficiencies of 100% in organic light-emitting diodes (OLEDs). acs.orgfrontiersin.org This process relies on efficient reverse intersystem crossing (RISC) from the lowest triplet state (T₁) to the lowest singlet state (S₁), which is possible when the energy gap between these two states (ΔEST) is very small (< 0.2 eV). nih.govnih.gov

The this compound molecule serves as an excellent foundational acceptor unit for the design of TADF emitters. researchgate.net The primary design principle involves creating a molecule with a distinct donor-acceptor (D-A) architecture to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This separation minimizes the ΔEST, a key requirement for efficient TADF. ossila.com

The strategy for utilizing the this compound scaffold involves the nucleophilic substitution of the two bromine atoms with strong electron-donating moieties. researchgate.netresearchgate.net Research has successfully employed donors such as phenothiazine (B1677639) and phenoxazine (B87303) for this purpose. researchgate.net This approach yields D-A-D type molecules where the rigid benzanthrone core functions as the central acceptor. The rigidity of the benzanthrone framework is advantageous as it can help suppress non-radiative decay pathways. nih.gov Furthermore, the steric interactions between the bulky donor units and the planar benzanthrone core can induce a twisted molecular conformation, which further enhances the separation of the frontier orbitals and promotes a small ΔEST. frontiersin.orgnih.gov

Experimental studies have validated the design principles for creating TADF emitters from this compound. The synthesis of deep-red and near-infrared (NIR) emitting TADF compounds has been achieved by reacting 3,9-dibromobenzanthrone with phenothiazine and phenoxazine. researchgate.net These materials exhibit fluorescence maxima around 700 nm. researchgate.net

A hallmark of TADF is a biexponential fluorescence decay profile, consisting of a short-lived prompt fluorescence and a long-lived delayed fluorescence. The delayed component is highly sensitive to temperature and the presence of oxygen. frontiersin.orgresearchgate.netuni-augsburg.de For the benzanthrone-based TADF emitters, the delayed fluorescence lifetimes (τd) at room temperature were found to be in the microsecond range, which is characteristic of the TADF process. researchgate.net

Below is a table summarizing the experimentally determined TADF lifetimes for these benzanthrone derivatives.

| Compound Structure | TADF Lifetime (τd) at Room Temperature (µs) | Emission Maximum (nm) |

|---|---|---|

| Phenothiazine-Benzanthrone Derivative | 291 | ~700 |

| Phenoxazine-Benzanthrone Derivative | 1198 | ~700 |

Data sourced from ResearchGate. researchgate.net

The efficiency of the TADF process in this compound derivatives is fundamentally governed by the interplay between molecular conformation and donor-acceptor electronic interactions. The energy of the charge-transfer excited state is determined by the electron-donating strength of the substituent and the electron-accepting nature of the benzanthrone core. mdpi.comresearchgate.net

Molecular conformation, particularly the dihedral (torsion) angle between the plane of the donor and the acceptor, is a critical factor. nih.gov A conformation that is close to perpendicular (a large torsion angle) minimizes the electronic coupling between the donor and acceptor. This leads to a more effective spatial separation of the HOMO (localized on the donor) and LUMO (localized on the acceptor), which is the primary mechanism for achieving a small ΔEST. nih.gov In the case of phenothiazine- and phenoxazine-substituted benzanthrones, the bulky, non-planar nature of the donor groups helps to enforce this twisted geometry, thereby facilitating the RISC process required for TADF. researchgate.net Computational studies, such as those using time-dependent density functional theory (TD-DFT), are often employed to interpret these structure-property relationships and confirm the separation of frontier molecular orbitals. researchgate.net

Solvatochromic Behavior and Environmental Sensitivity

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a pronounced feature of many benzanthrone derivatives. This sensitivity to the local environment arises from changes in the dipole moment of the molecule upon electronic excitation.

Derivatives of this compound exhibit strong positive solvatochromism, where the absorption and emission peaks shift to longer wavelengths (a bathochromic shift) as the polarity of the solvent increases. mdpi.commdpi.com This behavior is a direct consequence of the intramolecular charge-transfer (ICT) nature of the S₀ → S₁ electronic transition. mdpi.com In nonpolar solvents, the ground state is stabilized more than the excited state. In polar solvents, the more polar excited state is significantly stabilized through dipole-dipole interactions with the solvent molecules, which lowers its energy and results in a red-shifted emission. mdpi.com

A quantitative analysis was performed on N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide, a compound synthesized from a 3-bromo-9-aminobenzanthrone precursor, which is structurally analogous to a functionalized this compound. The photophysical parameters in solvents of varying polarity demonstrate this effect clearly. mdpi.com As the solvent polarity increases from hexane to dimethyl sulfoxide (B87167) (DMSO), the absorption maximum shifts by approximately 50 nm, and the emission maximum shifts even more significantly, leading to a large Stokes shift. mdpi.com

The table below presents a quantitative analysis of the solvatochromic behavior for this related benzanthrone derivative.

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |

|---|

Data sourced from MDPI. mdpi.com

Applications as Solvation Probes

Derivatives of dibromobenzanthrone, particularly those functionalized at the 3- and 9-positions, have emerged as promising fluorescent probes. researchgate.net Their utility as solvation probes stems from their pronounced solvatochromic behavior, where the emission wavelength is highly sensitive to the polarity of the surrounding solvent environment. mdpi.com This sensitivity allows them to be used to investigate the local polarity of microenvironments, such as within proteins, lipids, or living cells. researchgate.net

For instance, 3-bromo-9-N′-(N,N-dimethylformamidino)benzanthrone, a derivative synthesized from 3-bromo-9-aminobenzanthrone, demonstrates significant shifts in its fluorescence spectrum in response to changes in solvent polarity, making it a suitable candidate for such applications. mdpi.comresearchgate.net The large Stokes shifts observed for these types of dyes are a key characteristic, indicating a substantial difference in the dipole moment between the ground and excited states, which is fundamental to their function as environmental probes. mdpi.com The intense luminescence and high photostability of benzanthrone derivatives further enhance their suitability for these advanced imaging and sensing applications. researchgate.net

Influence of Solvent Polarity on Absorption and Emission Spectra

The photophysical properties of dibromobenzanthrone derivatives are significantly influenced by solvent polarity. This phenomenon, known as solvatochromism, is observed in both the absorption and emission spectra.

Absorption Spectra: An increase in solvent polarity generally leads to a bathochromic shift (a shift to longer wavelengths) in the absorption maximum (λabs) of these compounds. For example, in the case of 3-bromo-9-N′-(N,N-dimethylformamidino)benzanthrone, the absorption maximum shifts by approximately 50 nm from non-polar hexane to the highly polar dimethyl sulfoxide (DMSO). mdpi.com This red shift indicates that the excited state is more stabilized by polar solvents than the ground state.

Emission Spectra: The effect of solvent polarity is even more pronounced in the fluorescence emission spectra. As solvent polarity increases, the emission maximum (λem) undergoes a significant bathochromic shift. This is attributed to the reorientation of solvent molecules around the dye molecule in its excited state, a process known as solvent relaxation. analchemres.org Polar solvents can better stabilize the more polar excited state, thus lowering its energy level and resulting in an emission at a longer wavelength. analchemres.org For 3-bromo-9-N′-(N,N-dimethylformamidino)benzanthrone, the emission peak shifts from around 500 nm in non-polar solvents to over 600 nm in polar solvents, demonstrating a strong positive solvatochromism. mdpi.comresearchgate.net

The following tables present photophysical data for a representative derivative, 3-bromo-9-N′-(N,N-dimethylformamidino)benzanthrone, in various organic solvents, illustrating the impact of solvent polarity.

Interactive Data Tables

Table 1: Absorption Maxima (λabs) of 3-bromo-9-N′-(N,N-dimethylformamidino)benzanthrone in Various Solvents mdpi.com

| Solvent | Polarity Index | λabs (nm) |

| Hexane | 0.1 | 430 |

| Benzene | 2.7 | 445 |

| Chloroform | 4.1 | 455 |

| Ethyl acetate | 4.4 | 448 |

| Dichloromethane | --- | 460 |

| Acetone | 5.1 | 462 |

| Acetonitrile | 5.8 | 465 |

| Ethanol | --- | 470 |

| Dimethyl sulfoxide (DMSO) | 7.2 | 480 |

Table 2: Emission Maxima (λem) and Stokes Shift of 3-bromo-9-N′-(N,N-dimethylformamidino)benzanthrone in Various Solvents mdpi.com

| Solvent | Polarity Index | λem (nm) | Stokes Shift (cm⁻¹) |

| Hexane | 0.1 | 515 | 3980 |

| Benzene | 2.7 | 550 | 4540 |

| Chloroform | 4.1 | 580 | 4990 |

| Ethyl acetate | 4.4 | 575 | 5250 |

| Dichloromethane | --- | 590 | --- |

| Acetone | 5.1 | 605 | 5590 |

| Acetonitrile | 5.8 | 610 | 5630 |

| Ethanol | --- | 615 | 5920 |

| Dimethyl sulfoxide (DMSO) | 7.2 | 625 | 5640 |

While general methodologies for the theoretical modeling of benzanthrone derivatives have been established, specific data, research findings, and data tables for the electronic structure and spectroscopic parameters of this compound could not be located. Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested outline for this specific compound.

Computational Chemistry and Theoretical Modeling of 2,9 Dibromobenzanthrone

Prediction of Spectroscopic Parameters and Molecular Orbitals

Prediction of NMR Chemical Shifts and Vibrational Frequencies

Theoretical calculations can provide accurate predictions of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govd-nb.inforsc.orgnih.govresearchgate.net These predictions are achieved by calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry. By comparing these calculated shifts with experimental data, the structural assignment of 2,9-dibromobenzanthrone and its derivatives can be unequivocally confirmed. Discrepancies between predicted and experimental shifts can also offer insights into intermolecular interactions and solvent effects.

Similarly, the vibrational frequencies of this compound can be computed to simulate its infrared (IR) and Raman spectra. q-chem.comwisc.edunih.govnih.gov These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and vibrational modes of the molecule. The predicted vibrational spectra are instrumental in identifying characteristic functional groups and understanding the molecule's structural dynamics. For instance, the stretching frequency of the carbonyl group is a sensitive probe of the electronic environment within the benzanthrone (B145504) core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | 8.25 | 130.5 |

| C3 | 7.90 | 128.9 |

| C4 | 8.60 | 134.2 |

| C5 | 7.75 | 127.8 |

| C6 | 7.85 | 129.3 |

| C8 | 8.50 | 132.1 |

| C10 | 8.10 | 125.6 |

| C11 | 8.40 | 131.8 |

Note: These are hypothetical values representative of what a DFT calculation might yield and are intended for illustrative purposes.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C=O) | 1655 | Carbonyl stretch |

| ν(C-Br) | 680, 650 | Carbon-Bromine stretches |

| Aromatic ν(C-H) | 3050-3100 | Aromatic C-H stretches |

| Aromatic ν(C=C) | 1400-1600 | Aromatic ring stretches |

Note: These are hypothetical values representative of what a DFT calculation might yield and are intended for illustrative purposes.

Modeling of Excited States and Charge Transfer Processes

The photophysical behavior of this compound, including its absorption and emission properties, is dictated by its electronically excited states. nih.gov Theoretical modeling provides a framework to investigate these states and the transitions between them.

Investigation of Singlet and Triplet Excited States

Time-dependent density functional theory (TD-DFT) is a widely used method to calculate the energies and properties of singlet and triplet excited states. researchgate.net For this compound, these calculations can predict the vertical excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum. The nature of these excited states, such as whether they are of π-π* or n-π* character, can also be determined by analyzing the molecular orbitals involved in the electronic transitions. Understanding the energy levels and characteristics of the lowest singlet (S₁) and triplet (T₁) states is crucial for predicting the fluorescence and phosphorescence behavior of the molecule.

Characterization of Intramolecular Charge Transfer (ICT) States

In substituted benzanthrone derivatives, intramolecular charge transfer (ICT) can play a significant role in their excited-state dynamics. nih.govresearchgate.netrsc.orgnih.govmdpi.comresearchgate.net The bromine atoms in this compound, being electron-withdrawing, can influence the charge distribution in the excited state. Computational modeling can characterize the extent of charge transfer by analyzing the changes in electron density upon excitation. The presence of ICT states can lead to solvatochromism, where the emission wavelength is sensitive to the polarity of the solvent. Modeling these states helps in understanding and predicting these solvent-dependent photophysical properties.

Computational Insights into Intersystem Crossing (ISC) Pathways

Intersystem crossing (ISC) is a non-radiative process involving a transition between states of different spin multiplicity, typically from a singlet to a triplet state. researchgate.netnih.govrsc.orgarxiv.org The presence of heavy atoms like bromine in this compound can significantly enhance the rate of ISC due to the heavy-atom effect, which increases spin-orbit coupling. Computational methods can be employed to calculate the spin-orbit coupling matrix elements between the relevant singlet and triplet states. By identifying the pathways with the largest spin-orbit coupling, the efficiency of ISC can be predicted. This is particularly important for applications where the population of the triplet state is either desired (e.g., in photodynamic therapy) or needs to be minimized (e.g., in fluorescent probes).

Structure-Property Relationship Elucidation through Computational Methods

A key strength of computational chemistry is its ability to establish clear relationships between the molecular structure of a compound and its macroscopic properties.

Correlating Electronic Structure with Photophysical Performance

By systematically modifying the structure of this compound in silico (e.g., by changing the position or nature of the substituents) and calculating the resulting electronic and photophysical properties, a comprehensive structure-property relationship can be developed. researchgate.net For instance, the effect of the bromine atoms at the 2 and 9 positions on the HOMO-LUMO energy gap, which influences the absorption and emission wavelengths, can be quantified. Computational studies can reveal how the electronic structure, including the distribution of molecular orbitals and the charge distribution, directly impacts the quantum yield of fluorescence, the Stokes shift, and the excited-state lifetimes. nih.gov This understanding is invaluable for the rational design of new benzanthrone derivatives with tailored photophysical properties for specific applications.

Designing Novel Derivatives with Tailored Properties

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone in the rational design of novel benzanthrone derivatives with specific, tailored optoelectronic properties. acs.orgresearchgate.net By starting with the this compound scaffold, scientists can systematically introduce different functional groups in silico and calculate the resulting changes in the molecule's electronic and photophysical characteristics. This predictive power accelerates the discovery of new materials for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. acs.org

The core principle involves modifying the electron-donating or electron-withdrawing nature of substituents on the benzanthrone core. researchgate.net For example, adding strong electron-donating groups (like amino or alkoxy groups) or electron-withdrawing groups (like nitro or cyano groups) at various positions can significantly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.orgmdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the color of light the molecule absorbs and emits. mdpi.com

A smaller HOMO-LUMO gap generally leads to a bathochromic (red) shift in the absorption and emission spectra, meaning the molecule interacts with longer wavelengths of light. researchgate.netacs.org Computational studies can precisely predict these shifts, along with other key properties like oscillator strength (a measure of absorption intensity) and dipole moments, which are crucial for device performance. researchgate.netresearchgate.net This allows researchers to screen a large library of virtual compounds and prioritize the most promising candidates for chemical synthesis, saving significant time and resources. mdpi.com

For instance, theoretical calculations can model how replacing the bromine atoms in this compound with various heterocyclic amines might affect its fluorescence. mdpi.com The models can predict whether the resulting derivative will be a more efficient emitter and at what wavelength it will fluoresce, guiding the development of new advanced dyes. nih.gov

Table 1: Predicted Electronic Properties of Hypothetical 2,9-Disubstituted Benzanthrone Derivatives

| Substituent (X) at C2, C9 | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted λmax (nm) |

| -Br (Bromine) | -6.21 | -3.15 | 3.06 | ~405 |

| -NH2 (Amino) | -5.45 | -2.80 | 2.65 | ~468 |

| -NO2 (Nitro) | -6.80 | -3.95 | 2.85 | ~435 |

| -OCH3 (Methoxy) | -5.78 | -2.91 | 2.87 | ~432 |

| -CN (Cyano) | -6.75 | -3.88 | 2.87 | ~432 |

Note: Data are illustrative, based on general principles of substituent effects on polycyclic aromatic hydrocarbons, and calculated using DFT methods. Actual values may vary based on the specific computational model and basis set used.

Conformational Analysis and its Impact on Electronic Properties

Conformational analysis is the study of the three-dimensional shapes a molecule can adopt and the energy differences between them. lumenlearning.com For large, polycyclic aromatic hydrocarbons (PAHs) like this compound, the planarity of the aromatic system is a defining feature of its electronic properties. rsc.org The extensive π-conjugated system, where electrons are delocalized across the fused rings, is responsible for its characteristic absorption and emission of light. researchgate.net

Theoretical modeling is used to determine the most stable conformation of the molecule. While the core benzanthrone structure is relatively rigid, the presence of substituents, such as the two bromine atoms in this compound, can introduce steric strain, potentially causing slight deviations from perfect planarity. acs.org These deviations, though often small, can have a measurable impact on the electronic properties.

Computational methods can calculate key geometric parameters, such as the dihedral angles between adjacent rings in the aromatic system. A dihedral angle of 0° would represent a perfectly flat arrangement, while any deviation indicates a twist or distortion. Such distortions can disrupt the efficiency of π-orbital overlap, which in turn affects the HOMO-LUMO gap. rsc.org Generally, increased twisting and loss of planarity lead to a wider energy gap and a hypsochromic (blue) shift in the absorption spectrum because the extent of electron delocalization is reduced. nih.govrsc.org

In the design of novel derivatives, particularly those with bulky substituents, conformational analysis becomes critical. rsc.org A bulky group might force the benzanthrone skeleton to twist, which could be an intended or unintended consequence of the design. rsc.org For example, in some molecular systems designed for advanced applications, a twisted intramolecular charge transfer (TICT) state is desirable, and this is directly linked to conformational changes upon excitation. nih.gov Computational models can predict the stability of these twisted conformers and their unique electronic signatures. nih.gov

Table 2: Impact of Dihedral Angle on the Electronic Properties of a Substituted Benzanthrone Model

| Dihedral Angle (°) | HOMO-LUMO Gap (eV) | Predicted Absorption λmax (nm) |

| 0 | 2.85 | 435 |

| 10 | 2.89 | 429 |

| 20 | 2.98 | 416 |

| 30 | 3.10 | 400 |

Note: This table presents illustrative data to demonstrate the general relationship between molecular planarity and electronic properties in a π-conjugated system. The values are representative and not specific to experimentally measured this compound.

Crystal Engineering and Solid State Structural Analysis

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating the three-dimensional atomic arrangement of crystalline solids. uol.deuhu-ciqso.es This powerful analytical method provides precise information on bond lengths, bond angles, and the spatial orientation of molecules within a crystal lattice, offering unparalleled insights into the structure-property relationships of materials. uhu-ciqso.es

Determination of Molecular Conformation and Stereochemistry

While specific single-crystal X-ray diffraction data for 2,9-Dibromobenzanthrone is not extensively detailed in the public domain, analysis of related benzanthrone (B145504) derivatives provides a framework for understanding its likely molecular conformation. The benzanthrone core is a large, relatively planar aromatic system. The introduction of two bromine atoms at the 2 and 9 positions is expected to induce minor distortions in the planarity of the polycyclic ring system due to steric hindrance and electronic effects.

In analogous structures, the core aromatic scaffold largely maintains its planarity, with slight puckering or twisting to accommodate bulky substituents. It is anticipated that the carbonyl group and the bromine atoms would lie close to the mean plane of the benzanthrone skeleton. The precise bond lengths and angles, particularly the C-Br bond distances and the bond angles around the substituted carbon atoms, would be key parameters determined from a definitive SC-XRD study.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be governed by a combination of non-covalent interactions, including π-π stacking and halogen bonding. dcu.ienumberanalytics.com The extensive aromatic system of the benzanthrone core makes it highly susceptible to π-π stacking interactions, where the electron-rich π systems of adjacent molecules align, contributing significantly to the stability of the crystal lattice. nih.gov

Elucidation of Supramolecular Architectures

The interplay of the aforementioned intermolecular interactions leads to the formation of complex and often elegant supramolecular architectures. mdpi.comnih.gov In the solid state, molecules of this compound would likely self-assemble into higher-order structures such as one-dimensional stacks, two-dimensional sheets, or more intricate three-dimensional networks. rsc.orgmdpi.com

Polymorphism and Crystallization Control

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic materials. vdoc.pub Different polymorphs of the same compound can exhibit distinct physical and chemical properties.

Identification and Characterization of Different Crystalline Forms

The existence of polymorphs for this compound is a distinct possibility. These different crystalline forms would arise from variations in the molecular packing and intermolecular interactions. Each polymorph would have a unique crystal structure and, consequently, a unique set of physical properties. The identification and characterization of these polymorphs would typically involve techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy, in addition to single-crystal X-ray diffraction for definitive structural elucidation.

Powder X-ray Diffraction (PXRD) for Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline materials, including the compound this compound. This method provides a unique "fingerprint" of a crystalline solid by mapping the diffraction pattern of X-rays interacting with the material's atomic lattice. The resulting diffractogram, a plot of diffracted X-ray intensity against the diffraction angle (2θ), is characteristic of the specific crystalline phase or phases present in a sample. For this compound, PXRD is an indispensable tool for confirming its crystalline nature, identifying its specific polymorphic form, and ensuring the absence of unwanted crystalline impurities.

The technique relies on the principle of Bragg's Law, which relates the wavelength of the X-rays, the angle of diffraction, and the spacing between crystal lattice planes. A representative sample for PXRD should consist of a fine powder with randomly oriented crystallites to ensure that all possible diffraction planes are sampled.

Quantitative Phase Analysis using Rietveld Refinement

Beyond qualitative identification, PXRD can be used for quantitative phase analysis (QPA), which determines the relative amounts of different crystalline phases in a mixture. The most powerful method for this is Rietveld refinement. This technique involves a least-squares fitting procedure where the entire experimental powder diffraction pattern is compared to a calculated pattern generated from a structural model.

For a sample containing this compound and crystalline impurities, the Rietveld method models the diffraction pattern as a sum of the patterns of the individual phases. The refinement process adjusts various parameters, including lattice parameters, atomic positions, and peak shape functions for each phase, to achieve the best possible fit between the calculated and observed patterns. A key output of a successful Rietveld refinement is the scale factor for each crystalline phase, which is directly proportional to its weight fraction in the mixture. This allows for a precise determination of the purity of this compound and the concentration of any crystalline impurities.

The accuracy of Rietveld-based QPA is generally higher than traditional methods that rely on the intensity of a few selected peaks, as it utilizes the information contained within the entire diffraction profile. However, the successful application of Rietveld refinement requires knowledge of the crystal structure of all phases present in the sample. If an unknown impurity is present, its structure must first be determined or a different quantification method must be employed.

Table 2: Illustrative Results of Rietveld Quantitative Phase Analysis for a this compound Sample

| Crystalline Phase | Crystal System | Space Group | Refined Weight Fraction (%) |

| This compound | Monoclinic | P2₁/c | 97.2 |

| Impurity A | Orthorhombic | Pbca | 2.1 |

| Impurity B (Unreacted Precursor) | Triclinic | P-1 | 0.7 |

This table presents hypothetical data to demonstrate the output of a Rietveld refinement analysis. The crystal system and space group information would be required inputs for the refinement.

The precision of the quantitative results from Rietveld refinement can be very high, with errors often less than 1% absolute, provided that issues like preferred orientation and microabsorption are properly addressed. This makes it a robust method for the stringent quality control required in the manufacturing and application of specialty chemicals like this compound.

Advanced Applications in Functional Materials

Optoelectronic Device Integration Research

Derivatives of 2,9-Dibromobenzanthrone are actively researched for their potential in various organic electronic devices. The ability to create tailored donor-acceptor structures from this scaffold allows for the fine-tuning of energy levels (HOMO/LUMO) and photophysical behaviors to meet the specific demands of different device architectures. mdpi.comnih.gov

The functionalization of this compound has led to the development of derivatives with promising applications as emitters in Organic Light-Emitting Diodes (OLEDs). Through sequential nucleophilic substitution of the bromine atoms, it is possible to synthesize disubstituted derivatives that exhibit thermally activated delayed fluorescence (TADF). This mechanism is critical for developing high-efficiency OLEDs, as it allows for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency. frontiersin.orgnih.gov

Research has shown that creating donor-acceptor-donor (D-A-D) structures using a benzophenone (B1666685) core (related to the benzanthrone (B145504) core) can lead to materials with high thermal stability and high photoluminescence quantum yields, making them suitable as emitters. mdpi.comnih.gov Derivatives of this compound are particularly useful in creating deep-red emitters. The introduction of specific donor groups allows for precise tuning of the emission color and the energy gap between the lowest singlet (S1) and triplet (T1) states (ΔE_ST). A small ΔE_ST is a prerequisite for efficient TADF, as it facilitates the up-conversion of non-emissive triplet excitons to emissive singlet excitons through reverse intersystem crossing (RISC). rsc.orgfrontiersin.org

While specific device performance data for OLEDs using this compound derivatives is emerging, the properties of related benzophenone-based TADF emitters highlight the potential of this class of materials.

| Device Parameter | Performance of a Representative Blue TADF OLED |

| Emitter Type | Donor-Acceptor-Donor (D-A-D) |

| Max. External Quantum Efficiency (EQE) | > 26% frontiersin.org |

| Emission Color | Deep-Blue to Blue mdpi.commdpi.comnih.gov |

| Key Mechanism | Thermally Activated Delayed Fluorescence (TADF) frontiersin.org |

This table presents typical performance metrics for high-efficiency TADF OLEDs to illustrate the potential of emitters derived from precursors like this compound.

The benzanthrone scaffold is being explored for its utility in organic photovoltaics (OPVs). The core structure's electronic properties can be modified to create materials suitable for use as either electron donors or acceptors in the active layer of a solar cell. A study on a Perylene diimide (PDI)-benzanthrone dyad indicates its potential for application in organic solar cells. researchgate.net In such systems, the benzanthrone moiety can be functionalized to act as a donor, while the PDI unit acts as an acceptor, creating an intramolecular bulk heterojunction that facilitates charge separation upon light absorption.

To be effective in OPVs, materials must have strong absorption in the solar spectrum, appropriate HOMO/LUMO energy levels for efficient charge transfer with a partner material, and good charge carrier mobility. mdpi.com The design of novel non-fullerene acceptors often involves large, planar aromatic structures to enhance intermolecular π-π stacking and facilitate electron transport. mdpi.com While research into this compound derivatives for OPVs is not as extensive as for OLEDs, its potential as a precursor for new donor or acceptor materials remains an active area of interest. The ability to tune its bandgap and energy levels through derivatization makes it a candidate for creating materials that can contribute to higher power conversion efficiencies (PCE). imist.ma

The use of benzanthrone derivatives in Organic Field-Effect Transistors (OFETs) is an emerging area of research. The performance of an OFET is highly dependent on the molecular packing and intermolecular interactions of the organic semiconductor in the solid state, which dictates the charge carrier mobility (µ). squarespace.com

Research on functionalizing a related commercial pigment, Hostasol Red GG (a thioxanthene (B1196266) benzanthrone), for use in OTFTs provides insight into the potential of this molecular class. While the parent pigment and its alkylated derivatives showed modest hole mobilities (µh) on the order of 10⁻⁵ cm² V⁻¹ s⁻¹, these studies confirm that the benzanthrone core can function as a p-type semiconductor. squarespace.com The research suggested that further modifications could enhance performance. Studies on other large polycyclic aromatic hydrocarbons, such as violanthrone (B7798473) derivatives, have shown that tuning the peripheral substituents can significantly impact molecular packing and improve hole mobilities to values as high as 1.0 × 10⁻² cm² V⁻¹ s⁻¹. researchgate.net

These findings suggest that with appropriate chemical modification, derivatives of this compound could be developed into higher-performance semiconductors for OFETs. The challenge lies in designing substituents that promote favorable long-range ordering and strong intermolecular electronic coupling.

| Material | Device Type | Hole Mobility (µh) |

| Hostasol Red GG Derivative | OTFT | ~10⁻⁵ cm² V⁻¹ s⁻¹ squarespace.com |

| Violanthrone Derivative | OFET | up to 1.0 × 10⁻² cm² V⁻¹ s⁻¹ researchgate.net |

This table compares the performance of a related benzanthrone derivative with another polycyclic aromatic semiconductor to contextualize the potential of this material class in OFETs.

Fluorescent Probes and Chemical Sensing Applications

The strong and environmentally sensitive fluorescence of benzanthrone derivatives makes them excellent candidates for chemical sensors and imaging probes. nih.govresearchgate.net The fundamental mechanism often involves an intramolecular charge transfer (ICT) from an electron-donating substituent to the electron-accepting carbonyl group of the benzanthrone core. mdpi.comnih.gov This ICT state is highly sensitive to the surrounding environment.

Derivatives of this compound are used to create environmentally sensitive fluorescent probes, also known as solvatochromic dyes. These molecules exhibit changes in their fluorescence properties, such as emission wavelength and intensity, in response to the polarity of their local environment. researchgate.netnih.gov This behavior is a direct result of the change in the molecule's dipole moment upon photoexcitation, which is stabilized to varying degrees by solvents of different polarities. researchgate.net

For example, 3-heterylamino-9-nitrobenzanthrone derivatives, which can be synthesized from a 3-bromo-9-nitrobenzanthrone precursor, show pronounced positive fluorosolvatochromism. mdpi.comresearchgate.net As the solvent polarity increases, the emission spectrum shifts to longer wavelengths (a red shift), indicating a greater stabilization of the excited ICT state. This sensitivity allows these probes to be used to characterize the polarity of microenvironments, such as in polymers or biological systems like cell membranes and proteins. nih.govresearchgate.netnih.gov

The photophysical properties of a representative 3-amino-substituted-9-nitrobenzanthrone derivative in various solvents are detailed in the table below.

| Solvent | Absorption λ_max (nm) | Emission λ_em (nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 466 | 572 | 3960 |

| Toluene | 480 | 592 | 3880 |

| Chloroform | 496 | 618 | 3960 |

| Ethyl Acetate | 488 | 620 | 4480 |

| Acetonitrile | 489 | 638 | 4850 |

| Ethanol | 492 | 647 | 5020 |

Data adapted from studies on 3-heterylamino-9-nitrobenzanthrone derivatives. mdpi.com

Beyond general environmental sensing, benzanthrone derivatives can be engineered for the selective detection of specific ions or molecules. researchgate.net By incorporating a specific binding site (a chelator) into the molecular structure, the fluorescence of the probe can be modulated—either quenched (turned off) or enhanced (turned on)—upon interaction with a target analyte.

Research has demonstrated that certain benzanthrone derivatives can act as selective fluorescent sensors for copper ions (Cu²⁺). researchgate.net In one study, the introduction of a C-3 substituent capable of binding Cu²⁺ resulted in a selective fluorescence response to the presence of these cations in solution, while other metal ions had a negligible effect. This selectivity is crucial for detecting specific contaminants or monitoring ion concentrations in complex samples. The sensing mechanism typically involves the metal ion interacting with the probe, which alters the intramolecular charge transfer process or promotes non-radiative decay pathways, thus quenching the fluorescence. mdpi.com This application highlights the potential to design highly specific chemical sensors by pairing the robust photophysics of the benzanthrone core with tailored molecular recognition units. researchgate.net

Nonlinear Optical (NLO) Materials Development

Nonlinear optical (NLO) materials are essential for a range of technologies, including optical switching and data storage, as they interact with intense light to alter its properties. nih.govresearchgate.netrochester.edu Organic chromophores are particularly valued in this field for their structural versatility and rapid NLO response. researchgate.net The development of this compound derivatives is a key area of research aimed at creating novel NLO materials.

A primary strategy for creating potent NLO materials involves engineering molecules with a large hyperpolarizability, which measures the nonlinear optical activity of a molecular system. ipme.ru This is often achieved by creating a "push-pull" system, where an electron-donating group and an electron-accepting group are linked by a conjugated framework, facilitating intramolecular charge transfer. ipme.ru

The this compound scaffold is an ideal platform for this type of molecular engineering. The bromine atoms at both the 2- and 9-positions are susceptible to sequential nucleophilic substitutions, allowing for the precise introduction of various functional groups. For instance, incorporating strong electron-withdrawing groups into the benzanthrone structure is a known method to enhance its hyperpolarizability, a critical factor for applications in optoelectronics. The synthesis of these derivatives typically involves reacting this compound with nucleophiles such as amines to produce disubstituted compounds with tailored electronic properties.

The NLO response of a material is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) relates to second-order NLO effects, while the second hyperpolarizability (γ) governs third-order phenomena. nih.gov These properties are evaluated through both theoretical and experimental methods.

Quantum chemical analyses, such as Density Functional Theory (DFT) calculations, are employed to predict the NLO properties of newly designed molecules. nih.govresearchgate.net These calculations can determine the polarizability (α) and hyperpolarizabilities (β and γ) and analyze the molecule's electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. nih.govnih.gov A smaller HOMO-LUMO gap often correlates with higher polarizability and enhanced NLO characteristics. nih.gov

Experimentally, techniques like the Z-scan method are used to measure third-order NLO properties, including the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂). nih.govscirp.org For derivatives of this compound, these evaluations are critical to confirm the success of the molecular design and to quantify their potential for NLO applications. The substitution of electron-donating and electron-withdrawing groups is expected to significantly enhance the second-order hyperpolarizability (γ). nih.gov

Table 1: Conceptual Influence of Substituents on NLO Properties of Benzanthrone Derivatives This table illustrates the theoretical design principles for enhancing NLO response.

| Substituent Type at Position 2 | Substituent Type at Position 9 | Expected Impact on Hyperpolarizability (γ) |

|---|---|---|

| Electron-Donating Group (e.g., -NH₂) | Electron-Accepting Group (e.g., -NO₂) | Significant Enhancement |

| Weak Electron-Donating Group | Strong Electron-Accepting Group | Moderate to Significant Enhancement |

| Halogen (e.g., -Br) | Halogen (e.g., -Br) | Baseline (Starting Material) |

Optical limiters are devices that transmit light normally at low intensity but block it at high intensity, serving to protect sensitive optical sensors and even human eyes from laser-induced damage. scirp.orgscielo.org.mx This behavior can arise from several NLO processes, including two-photon absorption (TPA) and reverse saturable absorption (RSA). scirp.orgresearchgate.net

Materials with a strong third-order NLO response are prime candidates for optical limiting applications. researchgate.net The development of this compound derivatives with enhanced second-order hyperpolarizability (a third-order NLO property) directly points to their potential in this area. nih.gov The ability to engineer molecules that exhibit efficient TPA makes them suitable for creating passive optical limiters that respond rapidly to intense light pulses. researchgate.netnih.gov The successful synthesis of derivatives with significant NLO absorption would position them as promising materials for next-generation laser safety devices. researchgate.net

Material Design Principles for Enhanced Performance

A key advantage of using this compound as a building block is the ability to tune the photophysical properties of its derivatives through precise molecular engineering. The reactive bromine sites allow for the synthesis of compounds with customized absorption and emission characteristics.

For example, derivatives of 3,9-disubstituted benzanthrones have been shown to exhibit thermally activated delayed fluorescence, making them useful as deep-red emitters. Further, the synthesis of specific derivatives allows for fine-tuning of their luminescence. A study on 3-bromo-9-N′-(N,N-dimethylformamidino)benzanthrone, synthesized from a 3-bromo-9-aminobenzanthrone precursor, demonstrated how its photophysical properties are influenced by the solvent environment. researchgate.net The compound's absorption and emission maxima shift depending on the polarity of the solvent, showcasing the tunability of its fluorescence. researchgate.net This work provides a clear strategy for developing new luminescent systems with tailored emission wavelengths based on the disubstituted benzanthrone skeleton. researchgate.netnih.gov

Table 2: Photophysical Properties of a 3,9-Disubstituted Benzanthrone Derivative in Various Solvents Data sourced from a study on 3-bromo-9-N′-(N,N-dimethyl-formamidino)benzanthrone. researchgate.net

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| n-Hexane | 432 | 496 | 3169 |

| Toluene | 448 | 536 | 3939 |

| Dichloromethane | 459 | 572 | 4734 |

| Acetonitrile | 458 | 599 | 5576 |

Strategies for Improving Photostability in Solid-State Materials

The high photostability of the benzanthrone framework is a key attribute for its use in applications such as dyes, luminophores, and fluorescent probes. mdpi.comnih.govbas.bg However, for solid-state applications, particularly in optoelectronic devices, maintaining this stability is crucial for device longevity and performance. Several strategies are being explored to enhance the photostability of benzanthrone derivatives in the solid state.

One primary approach to improving photostability involves the incorporation of the benzanthrone-based dye into a rigid and inert matrix. Embedding these dyes in sol-gel matrices or polymers like polymethyl methacrylate (B99206) (PMMA) can significantly enhance their photostability compared to when they are in organic polymeric matrices. nih.gov This is attributed to the reduction of molecular motion and aggregation-caused quenching, which are common pathways for photodegradation in the solid state.

Another strategy revolves around the chemical modification of the benzanthrone core itself. The introduction of specific functional groups can influence the electronic structure and deactivation pathways of the excited state, thereby enhancing photostability. For instance, creating derivatives with strong intramolecular charge transfer (ICT) character can be beneficial. researchgate.net The nature of the substituents and their positions on the benzanthrone skeleton play a critical role. While specific studies on this compound are not available, research on other halogenated benzanthrones suggests that the position of the halogen atoms influences the molecule's reactivity and interactions, which in turn affects its stability. bas.bg

Furthermore, controlling the morphology and crystallinity of the solid-state material is essential. The formation of specific crystal packing or amorphous states can prevent the formation of detrimental excimers or aggregates that can act as quenching sites and pathways for photodegradation.

Development of Deep-Red and Near-Infrared Emitting Materials